molecular formula C12H10N2O B3231213 3-(6-Aminopyridin-3-yl)benzaldehyde CAS No. 1314988-52-7

3-(6-Aminopyridin-3-yl)benzaldehyde

Cat. No.: B3231213
CAS No.: 1314988-52-7
M. Wt: 198.22 g/mol
InChI Key: CFRDOZWZZFRVMF-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 6-aminopyridinyl moiety. This structure combines the electrophilic aldehyde group with the nucleophilic aminopyridine unit, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound’s reactivity is influenced by the electron-donating amino group on the pyridine ring, which modulates the electronic properties of both the aromatic systems.

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-8H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDOZWZZFRVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284158
Record name Benzaldehyde, 3-(6-amino-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-52-7
Record name Benzaldehyde, 3-(6-amino-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-(6-amino-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3-formylbenzoic acid.

    Formation of 6-Aminopyridin-3-yl Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with an amine to form the 6-aminopyridin-3-yl intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-formylbenzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(6-Aminopyridin-3-yl)benzoic acid.

    Reduction: 3-(6-Aminopyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 3-(6-Aminopyridin-3-yl)benzaldehyde exhibit promising anticancer properties. For instance, studies have synthesized benzamide derivatives from this compound, which have shown efficacy in inducing cell cycle arrest and apoptosis in cancer cells through the inhibition of Aurora B kinase (AURKB) . The mechanism involves disrupting mitotic processes, making these derivatives potential candidates for targeted cancer therapies.

Case Study:
A recent study synthesized a series of 3-(6-aminopyridin-3-yl)benzamide derivatives and evaluated their antitumor activities. The results indicated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

1.2 Antimicrobial Properties

The compound's derivatives have also been investigated for antimicrobial activity. Schiff bases derived from this compound have shown differential antimicrobial effects against Gram-positive bacteria . This property is attributed to their ability to interact with bacterial cell membranes and disrupt their integrity.

Data Table: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(6-Aminopyridin-3-yl)benzamideStaphylococcus aureus12 µg/mL
3-(6-Aminopyridin-3-yl)benzamideEnterococcus faecalis15 µg/mL
3-(6-Aminopyridin-3-yl)benzamideBacillus cereus10 µg/mL

Synthetic Applications

2.1 Asymmetric Synthesis

The compound serves as a valuable precursor in asymmetric synthesis, particularly in the preparation of chiral ligands and auxiliaries. Its functional groups allow for diverse chemical transformations, facilitating the synthesis of complex molecules with high enantiomeric purity .

Case Study:
In a study focusing on the synthesis of optically active aminonaphthols, researchers employed this compound as a starting material. The resulting products were utilized as chiral ligands in various catalytic reactions, demonstrating high yields and enantiomeric excess .

Material Science Applications

3.1 Fluorescent Sensors

The compound has been explored for use in developing fluorescent chemosensors capable of detecting anions such as fluoride. The interaction between the compound's hydroxyl groups and fluoride ions leads to significant changes in fluorescence, enabling sensitive detection methods .

Data Table: Fluorescent Sensor Performance

Sensor TypeAnion DetectedDetection Limit
Fluorescent chemosensorFluoride0.5 µM
Fluorescent chemosensorAcetate1 µM

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Binding: Interacting with cellular receptors to influence signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(6-Aminopyridin-3-yl)benzaldehyde with structurally or functionally related benzaldehyde and pyridine derivatives, focusing on synthesis, electronic properties, and biological activity.

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Compound Name Core Structure Key Functional Groups Biological Activity/Application Reference
This compound Benzaldehyde + 6-aminopyridine Aldehyde, aminopyridine Intermediate for drug synthesis N/A
Pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) Benzaldehyde hydrazone + pyrrole Hydrazone, dimethylamino Spasmolytic (reduces ileal contractions)
1-Methylisatin N,N-dimethylcarbamylhydrazone (1MDCh) Isatin + hydrazone Hydrazone, carbamyl Spasmolytic, in vitro efficacy
4-(Dimethylamino)benzaldehyde N,N-dimethylcarbamylhydrazone (4DCh) Benzaldehyde hydrazone Hydrazone, dimethylamino Moderate spasmolytic activity
1-(2-Hydroxybenzylidene)-3-(pyrimidin-2-yl)thiourea Benzaldehyde + thiourea Thiourea, hydroxybenzylidene Antimicrobial (synthesized via Schiff base)

Key Findings:

Reactivity and Synthesis: Unlike hydrazone derivatives (e.g., P2C3DBh, 1MDCh), this compound lacks the hydrazone linkage but shares the benzaldehyde core. Its synthesis likely involves cross-coupling reactions to attach the aminopyridine moiety, analogous to methods used for thiourea derivatives in .

Biological Activity: Spasmolytic Effects: P2C3DBh and 1MDCh reduced ileal contraction frequency by 40–60% in vitro, attributed to their hydrazone and carbamyl groups . In contrast, this compound’s aldehyde group may limit similar efficacy unless derivatized. Antimicrobial Potential: Thiourea derivatives synthesized from benzaldehyde () showed moderate antimicrobial activity, suggesting that introducing a pyridine-amino group (as in the target compound) could enhance this property .

Table 2: Volatile Organic Compound (VOC) Comparison (Relevance to Aldehydes)

Compound Association with 2-AP* Volatility Commonality in VOC Analysis
Benzaldehyde Weakly associated High Detected in 75–92% of samples
This compound Not studied Low† N/A N/A

*2-Acetyl-1-pyrroline (2-AP), a flavor compound. †Predicted due to larger molecular weight and polar groups.

Biological Activity

3-(6-Aminopyridin-3-yl)benzaldehyde, a compound with the chemical formula C12H10N2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1314988-52-7
  • Molecular Weight : 198.22 g/mol

Research indicates that this compound may exhibit various biological activities through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes that play critical roles in cellular processes, such as kinases and phosphatases.
  • Antioxidant Properties : It may also function as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Study Findings : In a study assessing its antibacterial effects, this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was comparable to that of standard antibiotics .

Neuroprotective Effects

Research into neuroprotective effects has revealed:

  • Mechanism : The compound may protect neurons from oxidative damage, potentially through modulation of neuroinflammatory pathways.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7~10 µM
AnticancerHeLa~12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEnterococcus faecalis16 µg/mL
NeuroprotectiveNeuronal cellsN/A

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the biological activity of this compound:

  • Modification Studies : Substituting different functional groups on the benzaldehyde moiety has been shown to enhance potency against specific cancer types.
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, indicating good absorption and bioavailability when administered orally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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